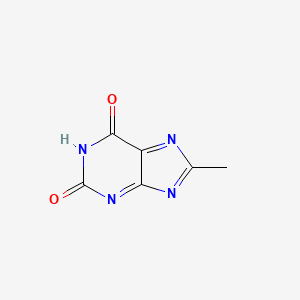![molecular formula C11H12BrClN3O5P B15134050 [(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride is a chemical compound known for its potent and selective antagonistic properties on NMDA receptors. This compound acts through the glycine site and has shown significant anticonvulsant activity in vivo.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride typically involves multiple steps, starting from the appropriate quinoxaline derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous flow processes to ensure consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required quality standards.
化学反应分析
Types of Reactions
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoxaline derivatives.
Substitution: The bromine atom in the quinoxaline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydroquinoxalines.
科学研究应用
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on NMDA receptors and its potential role in modulating synaptic plasticity.
Medicine: Investigated for its anticonvulsant properties and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The compound exerts its effects primarily by acting as an antagonist at the glycine site of NMDA receptors. This action inhibits the receptor’s activity, which can modulate synaptic transmission and reduce excitotoxicity. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium influx and downstream signaling cascades.
相似化合物的比较
Similar Compounds
[(1S)-1-[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid: Another NMDA receptor antagonist with similar properties.
[(1S)-1-[(7-chloro-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid: A compound with a chlorine atom instead of bromine, showing different selectivity and potency.
Uniqueness
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride is unique due to its high selectivity for the glycine site of NMDA receptors and its potent anticonvulsant activity. This makes it a valuable tool in both research and potential therapeutic applications.
属性
分子式 |
C11H12BrClN3O5P |
|---|---|
分子量 |
412.56 g/mol |
IUPAC 名称 |
[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride |
InChI |
InChI=1S/C11H11BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H2,18,19,20);1H/t5-;/m0./s1 |
InChI 键 |
POEYDNCYBTVXKV-JEDNCBNOSA-N |
手性 SMILES |
C[C@@H](NCC1=CC(=CC2=NC(=O)C(=O)N=C12)Br)P(=O)(O)O.Cl |
规范 SMILES |
CC(NCC1=CC(=CC2=NC(=O)C(=O)N=C12)Br)P(=O)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



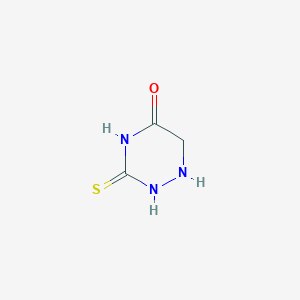

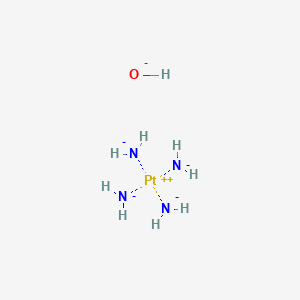
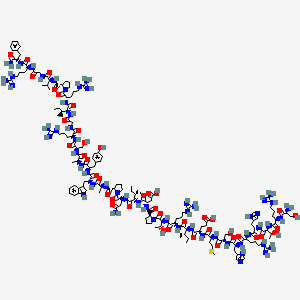
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)


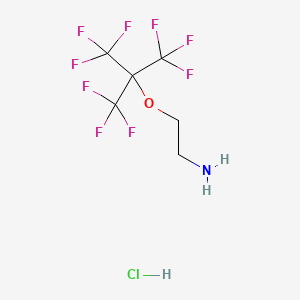
![Pentanoic acid, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-, methyl ester](/img/structure/B15134047.png)
